molecular formula C41H82 B12653902 1-Hentetracontene CAS No. 66576-37-2

1-Hentetracontene

Cat. No.: B12653902
CAS No.: 66576-37-2
M. Wt: 575.1 g/mol
InChI Key: IBBOSBCTWXFHQW-UHFFFAOYSA-N
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Description

1-Hentetracontene is a long-chain hydrocarbon with the molecular formula C41H82 . It belongs to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is notable for its extensive carbon chain, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hentetracontene can be synthesized through various organic synthesis methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction conditions typically include a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of long-chain alkenes like this compound often involves catalytic cracking of petroleum fractions. This process breaks down larger hydrocarbon molecules into smaller ones, including alkenes, under high temperature and pressure in the presence of a catalyst .

Chemical Reactions Analysis

Types of Reactions: 1-Hentetracontene undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkenes, where halogens like chlorine (Cl2) or bromine (Br2) are added.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.

    Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst.

    Substitution: Chlorine (Cl2) or bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).

Major Products Formed:

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of haloalkanes

Scientific Research Applications

1-Hentetracontene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hentetracontene primarily involves its interaction with other molecules through van der Waals forces due to its long hydrophobic chain. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its chemical reactivity is largely dictated by the presence of the carbon-carbon double bond, which can participate in various addition and substitution reactions .

Comparison with Similar Compounds

  • 1-Triacontene (C30H60)
  • 1-Tetratriacontene (C34H68)
  • 1-Pentatriacontene (C35H70)

Comparison: 1-Hentetracontene is unique due to its longer carbon chain compared to similar compounds like 1-Triacontene and 1-Tetratriacontene. This extended chain length influences its physical properties, such as melting point and solubility, and its chemical reactivity. The longer chain also makes it more suitable for specific industrial applications, such as in the production of high-performance lubricants .

Properties

CAS No.

66576-37-2

Molecular Formula

C41H82

Molecular Weight

575.1 g/mol

IUPAC Name

hentetracont-1-ene

InChI

InChI=1S/C41H82/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-41H2,2H3

InChI Key

IBBOSBCTWXFHQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C

Origin of Product

United States

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